2-Acetoxycinnamic acid

Übersicht

Beschreibung

2-Acetoxycinnamic acid is an organic compound with the molecular formula C11H10O4. It is a derivative of cinnamic acid, characterized by the presence of an acetoxy group attached to the phenyl ring. This compound appears as white to light yellow crystals or crystalline powder and is known for its unique aroma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Acetoxycinnamic acid is typically synthesized through the esterification of cinnamic acid with acetic anhydride. The reaction involves heating cinnamic acid and acetic anhydride under acidic conditions, leading to the formation of this compound. The product is then purified through crystallization, filtration, and drying .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the esterification process described above is scalable and can be adapted for industrial applications. The use of acetic anhydride and cinnamic acid as starting materials makes this method efficient and cost-effective for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

2-Acetoxycinnamic acid exhibits significant anti-inflammatory effects, which have been documented in several studies. It has been shown to reduce the expression of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α) at low concentrations. However, at higher concentrations, it may paradoxically increase these cytokines, indicating a concentration-dependent response that could complicate its application in treating inflammatory conditions .

Case Study: In Vitro Analysis

- In a study involving lipopolysaccharide (LPS)-stimulated mouse macrophages, this compound significantly inhibited nitric oxide production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in the inflammatory pathway .

Antibacterial Activity

The compound has demonstrated antibacterial properties against various strains of bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.

Research Findings:

- A study indicated that this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as a natural antibacterial agent .

Cytoprotective Effects

This compound has been evaluated for its cytoprotective properties, particularly in the context of oxidative stress and apoptosis.

Case Study: Cardioprotection

- In cellular models of doxorubicin-induced cardiotoxicity, this compound exhibited protective effects by mitigating oxidative stress and preserving cellular integrity. The compound was found to modulate the expression of cytoskeletal proteins and improve cell viability under stress conditions .

Dermatological Applications

Due to its anti-inflammatory and antibacterial properties, this compound is being explored for applications in dermatology, particularly for conditions like atopic dermatitis.

Mechanism of Action:

- The compound has been observed to inhibit TNF-α-induced E-selectin expression, which is crucial for leukocyte adhesion during inflammation. This mechanism suggests its potential utility in treating inflammatory skin diseases .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-acetoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, cinnamic acid derivatives, including this compound, have been shown to exhibit antimicrobial and anticancer activities by interacting with cellular components such as enzymes and receptors . These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Cinnamic Acid: The parent compound of 2-acetoxycinnamic acid, known for its antimicrobial and antioxidant properties.

Coumaric Acid: Another derivative of cinnamic acid, commonly found in plants and known for its antioxidant activity.

Ferulic Acid: A cinnamic acid derivative with potent antioxidant and anti-inflammatory properties.

Uniqueness: this compound is unique due to the presence of the acetoxy group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound in various applications.

Biologische Aktivität

2-Acetoxycinnamic acid, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This compound is primarily noted for its potential in therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

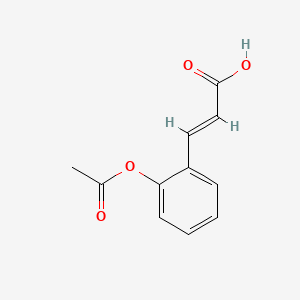

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₈O₃

- Molecular Weight : 168.16 g/mol

- IUPAC Name : 2-acetoxy-3-phenylprop-2-enoic acid

The compound features a phenyl group attached to an α,β-unsaturated carbonyl system, which is essential for its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage.

- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

| Study | Method | Findings |

|---|---|---|

| In vitro assays | Increased SOD and CAT activity in treated cells. | |

| Cell culture | Reduced oxidative stress markers in cancer cell lines. |

2. Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory effects in various studies. It modulates inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Mechanism : The compound inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and reduces the activation of NF-κB .

3. Anticancer Activity

The anticancer potential of this compound has been explored extensively, particularly against various cancer cell lines.

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins .

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 20 | Induction of apoptosis via caspase activation. | |

| HeLa (cervical cancer) | 15 | Cell cycle arrest at G1 phase. |

Case Study 1: Antioxidant Efficacy in Diabetic Models

A study evaluated the effects of this compound on oxidative stress markers in diabetic rats. The results showed a significant reduction in malondialdehyde (MDA) levels and an increase in antioxidant enzyme activities post-treatment, suggesting its protective role against diabetes-induced oxidative damage .

Case Study 2: Anti-inflammatory Action in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain scores over a six-week period. This highlights its potential as a natural anti-inflammatory agent .

Eigenschaften

IUPAC Name |

(E)-3-(2-acetyloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOWQQCLBQBRMQ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876299 | |

| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16189-10-9, 55620-18-3 | |

| Record name | (2E)-3-[2-(Acetyloxy)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16189-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, 2-acetoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055620183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylmarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.